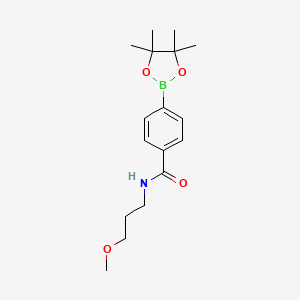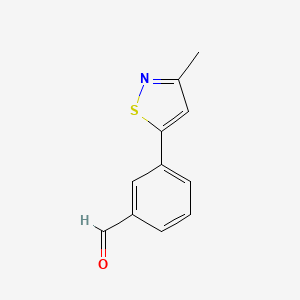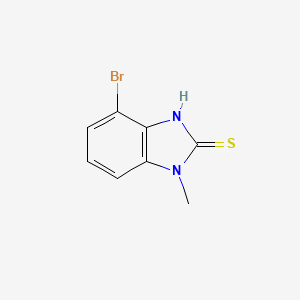
6-Bromo-1-methyl-1H-indole-3-carbonitrile
Vue d'ensemble
Description
6-Bromo-1-methyl-1H-indole-3-carbonitrile is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 1st position, and a carbonitrile group at the 3rd position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
The synthesis of 6-Bromo-1-methyl-1H-indole-3-carbonitrile can be achieved through various synthetic routes. One common method involves the bromination of 1-methyl-1H-indole-3-carbonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination .
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .
Analyse Des Réactions Chimiques
6-Bromo-1-methyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
-
Substitution Reactions: : The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, the reaction with an amine in the presence of a base like potassium carbonate can yield the corresponding 6-amino derivative .
-
Oxidation and Reduction Reactions: : The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield reduced forms. Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .
-
Cyclization Reactions: : The carbonitrile group at the 3rd position can participate in cyclization reactions to form various heterocyclic compounds. For instance, the reaction with hydrazine can lead to the formation of pyrazole derivatives .
Applications De Recherche Scientifique
6-Bromo-1-methyl-1H-indole-3-carbonitrile has several scientific research applications:
-
Medicinal Chemistry: : This compound is used as a building block in the synthesis of various pharmaceuticals. Indole derivatives have shown potential as antiviral, anticancer, and anti-inflammatory agents .
-
Biological Studies: : The compound is used in biological research to study the effects of indole derivatives on cellular processes and pathways. It serves as a probe to investigate the binding interactions with biological targets .
-
Material Science: : Indole derivatives, including this compound, are used in the development of organic semiconductors and light-emitting diodes (LEDs) due to their unique electronic properties .
Mécanisme D'action
The mechanism of action of 6-Bromo-1-methyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its biological effects . The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
6-Bromo-1-methyl-1H-indole-3-carbonitrile can be compared with other similar indole derivatives such as:
6-Bromo-1H-indole-3-carbonitrile: Lacks the methyl group at the 1st position, which may affect its biological activity and chemical reactivity.
1-Methyl-1H-indole-3-carbonitrile: Lacks the bromine atom at the 6th position, which may influence its electronic properties and reactivity.
6-Bromo-1H-indole-3-acetic acid: Contains an acetic acid group instead of a carbonitrile group, leading to different chemical and biological properties.
The presence of the bromine atom and the methyl group in this compound makes it unique and may enhance its reactivity and biological activity compared to other similar compounds .
Propriétés
IUPAC Name |
6-bromo-1-methylindole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c1-13-6-7(5-12)9-3-2-8(11)4-10(9)13/h2-4,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTVYPLSYGORIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxylate](/img/structure/B1447510.png)

![3-piperidin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride](/img/structure/B1447513.png)







![3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1447523.png)
